Pivalaldoxime Pivalaldoxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13395428
InChI: InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3
SMILES: CC(C)(C)C=NO
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

Pivalaldoxime

CAS No.:

Cat. No.: VC13395428

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Pivalaldoxime -

Specification

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name N-(2,2-dimethylpropylidene)hydroxylamine
Standard InChI InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3
Standard InChI Key OEFVJAZWSLPDEP-UHFFFAOYSA-N
SMILES CC(C)(C)C=NO
Canonical SMILES CC(C)(C)C=NO

Introduction

PropertyValueSource
Melting Point41 °C
Boiling Point149.6 °C at 760 mmHg
Density0.862 g/cm³
Flash Point65.0 °C
SolubilityPartially soluble in water, soluble in organic solvents

The compound’s stability under ambient conditions and resistance to hydrolysis make it a valuable intermediate in synthetic workflows.

Synthesis and Production

Pivalaldoxime is synthesized via the condensation of pivalaldehyde with hydroxylamine. The reaction proceeds under mild conditions, typically employing hydroxylamine hydrochloride and sodium carbonate in aqueous media .

Detailed Synthesis Protocol

  • Reagents:

    • Pivalaldehyde (0.50 mol)

    • Hydroxylamine hydrochloride (200 mmol)

    • Sodium carbonate (100 mmol)

    • Chloroform (extraction solvent)

  • Procedure:

    • Pivalaldehyde is added dropwise to an aqueous hydroxylamine solution.

    • The mixture is stirred overnight at room temperature.

    • The product is extracted with chloroform, dried over sodium sulfate, and recrystallized from hexane .

Yield: 69–74% .

Alternative Methods

  • Catalytic Hydration: Pivalonitrile can be hydrated using aldoximes as water surrogates in the presence of rhodium catalysts, though this method is less common .

Chemical Properties and Reactivity

Pivalaldoxime exhibits distinct reactivity patterns due to its sterically hindered structure:

Stability and Decomposition

  • Thermal Stability: Decomposes above 150 °C, releasing nitrogen oxides .

  • Hydrolytic Resistance: Unlike linear aldoximes, its branched structure impedes hydrolysis, enabling use in anhydrous conditions .

Key Reactions

  • Reduction to Neopentylamine:

    • Treatment with lithium aluminum hydride (LiAlH₄) yields neopentylamine hydrochloride, a precursor for surfactants and pharmaceuticals .

    • Reaction:

      PivalaldoximeLiAlH4Neopentylamine+H2O\text{Pivalaldoxime} \xrightarrow{\text{LiAlH}_4} \text{Neopentylamine} + \text{H}_2\text{O}
  • Beckmann Rearrangement:

    • Under acidic conditions, pivalaldoxime rearranges to N-pivaloyl derivatives, though this pathway is less explored due to competing side reactions.

Applications in Organic Synthesis

Pivalaldoxime’s utility spans multiple domains:

Intermediate in Amine Synthesis

  • Neopentylamine Production: A 52% yield of neopentylamine hydrochloride is achieved via LiAlH₄ reduction, highlighting its role in synthesizing branched amines .

Transfer Hydration Reactions

  • Nitrile Hydration: Acts as a water surrogate in rhodium-catalyzed nitrile-to-amide conversions, enabling anhydrous conditions .

Catalysis

  • Palladium-Catalyzed C–H Functionalization: Serves as a co-catalyst in selective C–H bond activation reactions, enhancing yields in complex molecule synthesis .

Research Findings and Case Studies

Stereochemical Studies

  • Mass Spectrometry Analysis: Deuterium-labeling studies confirm hydrogen transfer mechanisms during fragmentation, critical for understanding its gas-phase behavior .

Industrial Applications

  • Pharmaceutical Intermediates: Used in the synthesis of β-lactam antibiotics, where its steric bulk improves reaction selectivity .

Case Study: Neopentylamine Synthesis

  • Protocol Optimization: Cristol and Stermitz (1960) demonstrated that reducing pivalaldoxime with LiAlH₄ in ether yields neopentylamine hydrochloride with minimal byproducts .

ParameterRecommendationSource
Storage Temperature2–8 °C (under inert atmosphere)
ToxicityLimited data; handle with standard lab precautions
Decomposition ProductsNOₓ, CO

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